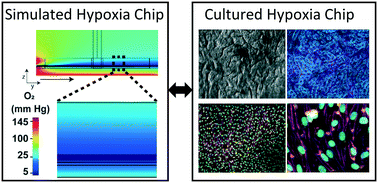Establishment of physiologically relevant oxygen gradients in microfluidic organ chips†
Lab on a Chip Pub Date: 2022-03-07 DOI: 10.1039/D2LC00069E
Abstract
In vitro models of human organs must accurately reconstitute oxygen concentrations and gradients that are observed in vivo to mimic gene expression, metabolism, and host–microbiome interactions. Here we describe a simple strategy to achieve physiologically relevant oxygen tension in a two-channel human small intestine-on-a-chip (Intestine Chip) lined with primary human duodenal epithelium and intestinal microvascular endothelium in parallel channels separated by a porous membrane while both channels are perfused with oxygenated medium. This strategy was developed using computer simulations that predicted lowering the oxygen permeability of poly-dimethylsiloxane (PDMS) chips in specified locations using a gas impermeable film will allow the cells to naturally decrease the oxygen concentration through aerobic respiration and reach steady-state oxygen levels <36 mm Hg (<5%) within the epithelial lumen. The approach was experimentally confirmed using chips with embedded oxygen sensors that maintained this stable oxygen gradient. Furthermore, Intestine Chips cultured with this approach supported formation of a villus epithelium interfaced with a continuous endothelium and maintained intestinal barrier integrity for 72 h. This strategy recapitulates in vivo functionality in an efficient, inexpensive, and scalable format that improves the robustness and translatability of Organ Chip technology for studies on microbiome as well as oxygen sensitivity.


Recommended Literature
- [1] Continuous flow photoassisted CO2 methanation†
- [2] Copper-catalyzed direct α-ketoesterification of propiophenones with acetophenones via C(sp3)–H oxidative cross-coupling†
- [3] The behaviour of the ammonium ion in the ammonium salt of tetraphenylboron by comparison of the heat capacities of the ammonium, rubidium, and potassium salts
- [4] Controlling the aqueous growth of urea crystals with different growth inhibitors: a molecular-scale study
- [5] Coulomb blockade based field-effect transistors exploiting stripe-shaped channel geometries of self-assembled metal nanoparticles
- [6] Clostridium isatidis colonised carbon electrodes: voltammetric evidence for direct solid state redox processes
- [7] Back cover
- [8] Contents pages
- [9] Scaling relationships for nonadiabatic energy relaxation times in warm dense matter: toward understanding the equation of state
- [10] The life and death of carbon nanotubes

Journal Name:Lab on a Chip
Research Products
-
CAS no.: 13370-08-6
-
CAS no.: 1596-13-0









